molecular formula C24H32ClFO5 B1672593 Halcinonide CAS No. 3093-35-4

Halcinonide

Cat. No.: B1672593
CAS No.: 3093-35-4
M. Wt: 455.0 g/mol
InChI Key: MUQNGPZZQDCDFT-JNQJZLCISA-N
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Description

Halcinonide is a high-potency corticosteroid used primarily for the management and symptomatic relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. It is available in topical forms such as creams and ointments and is marketed under the brand name Halog .

Mechanism of Action

Target of Action

Halcinonide is a corticosteroid that primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .

Mode of Action

The precise mechanism of action of this compound is unclear. It possesses anti-inflammatory, antipruritic, and vasoconstrictive actions . New research indicates that this compound activates myelin basic protein (MBP) expression via smoothened receptor activation .

Biochemical Pathways

This compound may depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid . It has been found that this compound acts as a Smoothened (Smo) agonist to up-regulate myelin gene expression .

Pharmacokinetics

The absorption of this compound is dependent on the strength of preparation, amount applied, integrity of skin at the application site, vehicle, and use of occlusive dressing . It is increased in areas of skin damage, inflammation, or occlusion . This compound is primarily metabolized in the liver and excreted in the urine .

Result of Action

The activation of the glucocorticoid receptor by this compound leads to a series of cellular responses . The anti-inflammatory, antipruritic, and vasoconstrictive actions of this compound provide relief from the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the use of occlusive dressings can enhance the absorption of this compound . If an infection develops, the use of occlusive dressings should be discontinued . The integrity of the skin at the application site also plays a crucial role in the absorption of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Halcinonide involves several steps, including chlorination and fluoridation reactions. The intermediate compound is synthesized by chlorinating a precursor compound using aromatic hydrocarbon sulfonyl chloride, such as benzene sulfonyl chloride, p-toluene sulfonyl chloride, or p-chlorobenzene sulfonyl chloride. This is followed by a fluoridation reaction using hydrofluoric acid .

Industrial Production Methods

The industrial production of this compound is designed to be efficient, green, and environmentally friendly. The process minimizes wastewater production, shortens the production period, and improves yield. The final product has a high purity level, with an HPLC content of more than 99.0% and any impurity less than 0.10% .

Chemical Reactions Analysis

Types of Reactions

Halcinonide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Halcinonide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of corticosteroid synthesis and reactions.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Industry: Utilized in the formulation of topical medications and creams.

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-25/h9,15-17,19,28H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQNGPZZQDCDFT-JNQJZLCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045375
Record name Halcinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism of action of topical corticosteroids is unclear. However they possess anti-inflammatory, antipruritic, and vasoconstrictive actions. New research indicates that halcinonide activates MBP (myelin basic protein) expression via smoothened receptor activation. This finding suggests that halcinonide could be used in the treatment of multiple sclerosis therapy as an alternative to Dexamethasone or Methylprednisolone.
Record name Halcinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06786
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CAS No.

3093-35-4
Record name Halcinonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3093-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Halcinonide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003093354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halcinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06786
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Record name Halcinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Halcinonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HALCINONIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

276-277
Record name Halcinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06786
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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